1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone
Description
This compound is a heterocyclic hybrid molecule featuring a pyrimidine core substituted with a 1H-imidazole group at the 6-position, linked via a piperazine moiety to a benzo[d]isoxazole-3-yl ethanone fragment. Its structural complexity arises from the integration of three pharmacologically relevant motifs:
- Piperazine linker: Enhances solubility and enables conformational flexibility for target engagement.
- Benzoisoxazole ethanone: Contributes to aromatic stacking and metabolic stability.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c28-20(11-16-15-3-1-2-4-17(15)29-24-16)26-9-7-25(8-10-26)18-12-19(23-13-22-18)27-6-5-21-14-27/h1-6,12-14H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRENYXDYKJPYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds similar to 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of this compound have been evaluated for their ability to inhibit kinases associated with various cancers, demonstrating promising results in preclinical trials .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Its structural components allow it to interact with bacterial enzymes, potentially disrupting their function. Preliminary studies suggest that it may be effective against a range of pathogens, including resistant strains of bacteria .
3. Neurological Disorders
Another area of interest is the application of this compound in treating neurological disorders. The piperazine and imidazole moieties are known for their neuroactive properties, which could be beneficial in developing treatments for conditions such as anxiety and depression. Research is ongoing to explore its efficacy in modulating neurotransmitter systems .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives based on the structure of this compound. The results indicated that certain modifications enhanced its potency against specific cancer cell lines, leading to further investigations into its mechanism of action and potential as a lead compound for drug development .
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, researchers synthesized several analogs of the compound and tested them against common bacterial strains. The findings revealed that some derivatives exhibited significant inhibitory effects, suggesting a viable pathway for developing new antibiotics .
Table 1: Summary of Biological Activities
Table 2: Structure Activity Relationship (SAR)
| Compound Variant | Activity Level | Notes |
|---|---|---|
| Parent Compound | Moderate | Base activity observed |
| Variant A (with methyl substitution) | High | Enhanced potency against cancer cells |
| Variant B (with halogen substitution) | Low | Reduced activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidine-Based Analogues
- Compound 2 (): 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine lacks the imidazole substituent but shares a pyrimidine scaffold. Its dihydropyrimidine structure may confer redox activity, contrasting with the fully aromatic pyrimidine in the target compound .
- Compound m6 () : Features a triazole-substituted pyrimidine with a piperazine linker. The chloro and isopropyltriazole groups enhance lipophilicity, whereas the target compound’s imidazole and benzoisoxazole may improve polar interactions .
Piperazine-Linked Derivatives
- Compound 7 (): Contains a benzoimidazole-piperazine-methanone structure. The benzoimidazole replaces benzoisoxazole, which reduces oxygen-mediated hydrogen bonding but increases π-π stacking capacity .
- Compound 3a-g (): Benzoyl pyrazoles with dihydropyrazole-piperazine linkers. These derivatives emphasize antimicrobial activity, suggesting the target compound’s benzoisoxazole ethanone could similarly target microbial enzymes .
Key Difference: The ethanone group in the target compound introduces a ketone functionality absent in other piperazine-linked derivatives, possibly influencing metabolic stability.
Heterocyclic Hybrids
- Compounds 7 and 9 () : Pyrazolo-triazolo-pyrimidine isomers exhibit structural rigidity due to fused rings, contrasting with the target compound’s flexible piperazine linker. This flexibility may enhance binding to conformational dynamic targets .
Comparative Data Table
Research Implications and Uniqueness
The target compound’s combination of imidazole-pyrimidine, piperazine, and benzoisoxazole ethanone distinguishes it from analogues in the literature:
- Synergistic electronic effects : The imidazole’s basicity and benzoisoxazole’s electronegativity may optimize target binding.
- Metabolic considerations: The ethanone group could reduce oxidative metabolism compared to ester or amide derivatives in other compounds .
- Druggability : Piperazine enhances water solubility, addressing a common limitation in fused heterocycles like pyrazolo-triazolo-pyrimidines .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodology :
- Key steps :
- Coupling of the pyrimidine-imidazole core (e.g., 6-(1H-imidazol-1-yl)pyrimidin-4-amine) with a piperazine derivative via nucleophilic aromatic substitution (SNAr) under reflux in anhydrous DMF or THF .
- Subsequent acylation with a benzo[d]isoxazole-3-yl ethanone intermediate using EDCI/HOBt as coupling agents in dichloromethane .
- Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water (3:1) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/0.1% TFA in H2O) .
Q. How should researchers characterize this compound’s structural integrity?
Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm piperazine C–H protons (δ 2.5–3.5 ppm) and benzoisoxazole aromatic protons (δ 7.0–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Elemental analysis : CHN microanalysis to validate stoichiometry (±0.4% tolerance) .
Q. What in vitro assays are suitable for initial biological screening?
Methodology :
- Kinase inhibition : Screen against a panel of 50+ kinases (e.g., IGF-1R, JAK2) at 10 µM using ATP-coupled luminescence assays. Calculate IC50 values via dose-response curves (0.1–100 µM) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HCT-116) with 72-hour exposure. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target affinity?
Methodology :
Q. How can conflicting in vitro vs. in vivo efficacy data be resolved?
Methodology :
Q. What strategies mitigate off-target effects (e.g., CYP inhibition)?
Methodology :
- CYP inhibition screening : Test against CYP3A4, 2C9, and 2D6 using fluorogenic substrates. If IC50 < 1 µM, redesign to remove/replace imidazole (a known CYP binder) .
- Selectivity profiling : Compare activity across 100+ GPCRs, ion channels, and transporters (Eurofins Panlabs) to identify promiscuity .
Q. How can crystallography or computational modeling aid mechanistic studies?
Methodology :
- Co-crystallization : Soak the compound with target kinases (e.g., IGF-1R) and solve structures via X-ray diffraction (2.0–2.5 Å resolution) to identify binding motifs .
- MD simulations : Run 100-ns simulations (AMBER force field) to analyze ligand-protein dynamics (e.g., hydrogen bonds with hinge region residues) .
Data Contradiction Analysis
Q. How to address discrepancies in IC50 values across labs?
Methodology :
Q. Why might rodent models show efficacy not replicated in primates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
